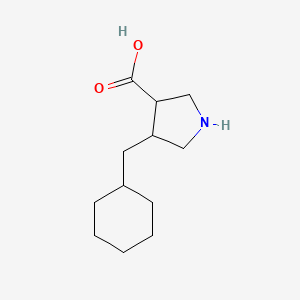
4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is a chemical compound characterized by a pyrrolidine ring substituted with a cyclohexylmethyl group and a carboxylic acid group. This compound is of interest due to its unique structure, which combines the rigidity of the cyclohexane ring with the flexibility of the pyrrolidine ring, making it a valuable scaffold in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Michael addition reaction, where a carboxylate-substituted enone reacts with nitroalkanes to form the pyrrolidine ring . The cyclohexylmethyl group can be introduced through alkylation reactions using cyclohexylmethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrrolidine ring can be reduced to form different hydrogenated products.
Substitution: The cyclohexylmethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate derivatives, while reduction can produce various hydrogenated pyrrolidine compounds.
科学的研究の応用
4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyclohexylmethyl group enhances the compound’s binding affinity and selectivity by providing steric and hydrophobic interactions. These interactions can influence signaling pathways and biological processes, leading to the compound’s observed effects .
類似化合物との比較
Pyrrolidine-3-carboxylic acid: Lacks the cyclohexylmethyl group, resulting in different chemical and biological properties.
Cyclohexylmethylamine: Contains the cyclohexylmethyl group but lacks the pyrrolidine ring, leading to different reactivity and applications.
Proline derivatives: Share the pyrrolidine ring but have different substituents, affecting their biological activity and uses.
Uniqueness: 4-(Cyclohexylmethyl)pyrrolidine-3-carboxylic acid is unique due to the combination of the cyclohexylmethyl group and the pyrrolidine ring, which provides a balance of rigidity and flexibility. This makes it a versatile scaffold for drug design and other applications, offering advantages in terms of binding affinity, selectivity, and stability.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
4-(cyclohexylmethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO2/c14-12(15)11-8-13-7-10(11)6-9-4-2-1-3-5-9/h9-11,13H,1-8H2,(H,14,15) |
InChIキー |
SBDLQFLTBVOHIJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)CC2CNCC2C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Methyl-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13319304.png)
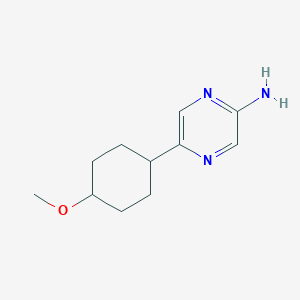
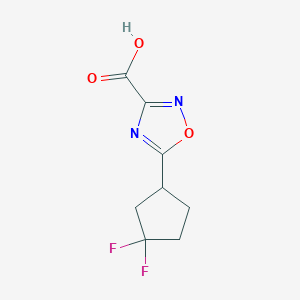
![{2-Propylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13319310.png)
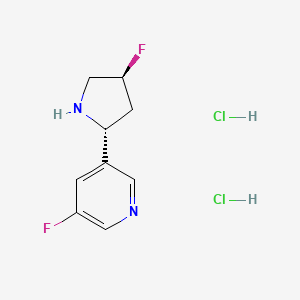
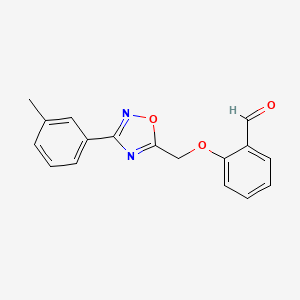
![(2S,3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)-5-((benzyloxy)methyl)tetrahydrofuran-2-carbonitrile](/img/structure/B13319316.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13319317.png)
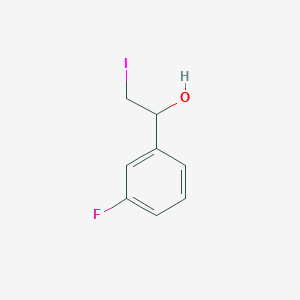

![Butyl[1-(4-ethylphenyl)ethyl]amine](/img/structure/B13319347.png)
